molecular formula C15H20N4O5S B2850825 Ethyl 2-(2-((4-(2-(cyclopropylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)acetate CAS No. 1105239-07-3

Ethyl 2-(2-((4-(2-(cyclopropylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)acetate

Cat. No. B2850825
CAS RN: 1105239-07-3
M. Wt: 368.41
InChI Key: ZXMUUKKOMVSIAN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a cyclopropylamino group, a pyrimidinone ring, and an acetate group . These functional groups could potentially give the compound a variety of interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidinone ring suggests that the compound could have interesting electronic properties, as these types of rings often participate in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetate group could potentially undergo nucleophilic substitution reactions, while the pyrimidinone ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetate group could make the compound soluble in polar solvents .

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis and reactions of heterocyclic compounds are of significant interest in the field of organic and medicinal chemistry. For instance, the efficient ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkoxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives highlights the potential of using advanced synthetic methods to create complex molecules with potential applications in drug discovery and development (Darehkordi & Ghazi, 2015). This research demonstrates the versatility of dihydropyrimidinone derivatives as intermediates in the synthesis of more complex heterocyclic structures.

Medicinal Chemistry and Pharmacological Applications

In medicinal chemistry, the synthesis of novel heterocyclic compounds, such as the thiazolo[3,2-a]pyrimidine derivatives, is crucial for the development of new therapeutic agents. Studies like the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates mediated by triphenylphosphine show how modifications in heterocyclic compounds can lead to potential biological activities, including antimicrobial and anti-inflammatory properties (Yavari, Aghazadeh, & Tafazzoli, 2002).

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices when working with chemicals .

properties

IUPAC Name

ethyl 2-[[2-[[4-[2-(cyclopropylamino)-2-oxoethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5S/c1-2-24-14(23)7-16-13(22)8-25-15-18-10(6-12(21)19-15)5-11(20)17-9-3-4-9/h6,9H,2-5,7-8H2,1H3,(H,16,22)(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMUUKKOMVSIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC(=CC(=O)N1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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